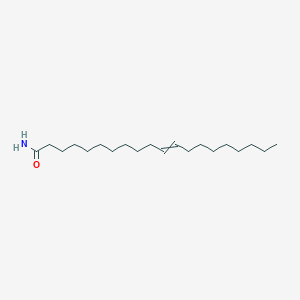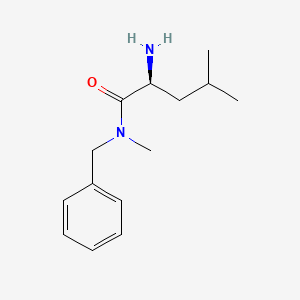
(3-Methylazetidin-3-yl)methanethiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methylazetidin-3-yl)methanethiol is a chemical compound with a unique structure that includes a four-membered azetidine ring substituted with a methyl group and a methanethiol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylazetidin-3-yl)methanethiol typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chloropropylamine with sodium hydrosulfide, which leads to the formation of the azetidine ring and the introduction of the thiol group. The reaction conditions often require a solvent such as ethanol and a temperature range of 50-70°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
化学反应分析
Types of Reactions
(3-Methylazetidin-3-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions often involve polar solvents and catalysts to facilitate the reaction.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted azetidines depending on the nucleophile used.
科学研究应用
(3-Methylazetidin-3-yl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of (3-Methylazetidin-3-yl)methanethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. Additionally, the azetidine ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and therapeutic actions.
相似化合物的比较
Similar Compounds
(3-Methylazetidin-3-yl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.
(3-Methylazetidin-3-yl)methanamine: Contains an amine group instead of a thiol group.
Uniqueness
(3-Methylazetidin-3-yl)methanethiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. The thiol group allows for specific interactions with proteins and other biomolecules, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C5H11NS |
|---|---|
分子量 |
117.22 g/mol |
IUPAC 名称 |
(3-methylazetidin-3-yl)methanethiol |
InChI |
InChI=1S/C5H11NS/c1-5(4-7)2-6-3-5/h6-7H,2-4H2,1H3 |
InChI 键 |
DTAIBSNKKWCDOW-UHFFFAOYSA-N |
规范 SMILES |
CC1(CNC1)CS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14914177.png)


![1,1,1-trifluoro-N-[13-oxo-10,16-di(pyren-1-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide](/img/structure/B14914191.png)



![2-{[(1-Phenylprop-2-yn-1-yl)oxy]carbonyl}benzoic acid](/img/structure/B14914204.png)




![2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B14914249.png)

